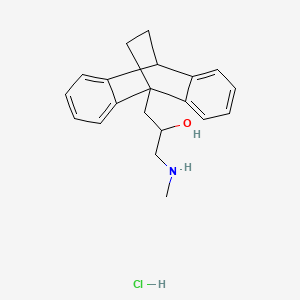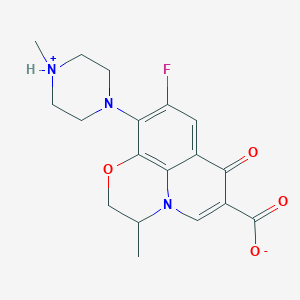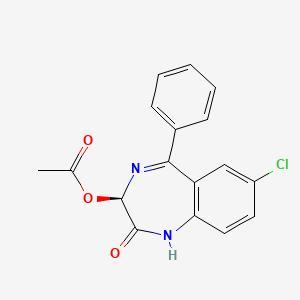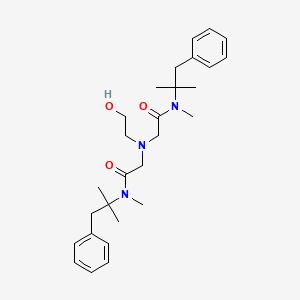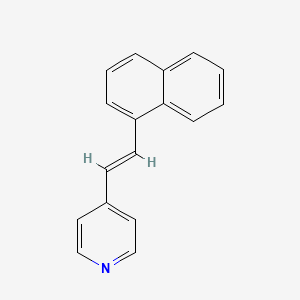
4-(1-ナフチルビニル)ピリジン
概要
説明
4-(1-Naphthylvinyl)pyridine, also known as (E)-4-1-nvp, is a naphthalene derivative . It has been investigated for its synthesis, structure, and photoreactivity .
Synthesis Analysis
The synthesis of 4-(1-Naphthylvinyl)pyridine has been achieved via Wittig olefination, which resulted in a challenging isomer separation and purification process . A more efficient synthesis was achieved via a Horner-Wadsworth-Emmons reaction, which resulted in high stereoselectivity and purity .Molecular Structure Analysis
The crystal structure of 4-(1-Naphthylvinyl)pyridine revealed significant intramolecular rotation facilitated by CH···pi interactions. This prevents olefin stacking in both the solid-state structure of the compound and a cocrystal with a structural isomer .Chemical Reactions Analysis
The compound has been used to synthesize novel Ag(I) and Zn(II) coordination complexes . These complexes were fully characterized, facilitating the examination of the relationship between molecular planarity and secondary bonding contributions via Hirshfeld surface analyses .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a molecular weight of 231.30 . The melting point ranges from 80.0 to 84.0 degrees Celsius .科学的研究の応用
3価金属イオンの蛍光センシング
4-(1-ナフチルビニル)ピリジンを付加した配位化合物を合成し、3価金属イオン(Fe3+、Al3+、Cr3+)のターンオン蛍光センシングに使用しました。 この化合物はCH3CN/H2O中で弱く発光し、モノおよび2価金属イオンに対して3価金属イオンに応答して選択的なターンオン蛍光増強を示します .
細胞イメージングアプリケーション
上記と同じ化合物は、細胞イメージングアプリケーションにも使用されてきました。 この化合物は、低細胞毒性と3価金属イオンの蓄積による蛍光強度の大きな改善により、生細胞中のM3+(M = Al、Fe、Cr)イオンのバイオイメージングに適しています .
超分子集合体
この化合物の固体状態構造は、C–S⋯HおよびC–H⋯π相互作用を介して2D超分子アーキテクチャの形成を示しています . 超分子系は、2つ以上の分子を組み合わせて、個々の分子よりも異なるまたはより良い機能を実現することで形成されます .
合成と構造調査
4-(1-ナフチルビニル)ピリジンとその配位化合物の合成、構造、光反応性について調べられました . ウィッティヒオレフィン化によるこの化合物の合成は、困難な異性体の分離および精製プロセスをもたらしました .
光反応性研究
4-(1-ナフチルビニル)ピリジンの光反応性を研究しました。 この化合物の結晶構造は、CH···π相互作用によって促進される有意な分子内回転が明らかになり、最終的に化合物の固体状態構造と構造異性体との共結晶の両方でオレフィンスタッキングを防いでいます .
新規光応答性材料の設計
4-(1-ナフチルビニル)ピリジンを含む分子間相互作用の研究からの知見は、固体状態[2+2]環化付加が可能な新規光応答性材料を設計するための洞察を提供します .
作用機序
Target of Action
The primary target of 4-(1-Naphthylvinyl)pyridine, also known as NVP, is the enzyme choline acetyltransferase . This enzyme plays a crucial role in the synthesis of the neurotransmitter acetylcholine (ACh), which is involved in many functions of the nervous system.
Mode of Action
NVP exhibits anticholinergic activity , similar to that of atropine . . Instead of directly blocking the action of acetylcholine at its receptors, NVP inhibits the enzyme choline acetyltransferase . This inhibition reduces the production of acetylcholine, thereby indirectly reducing the activity of acetylcholine in the nervous system.
Biochemical Pathways
By inhibiting choline acetyltransferase, NVP affects the cholinergic pathway . This pathway is responsible
Safety and Hazards
将来の方向性
The compound’s photoreactivity and its ability to form coordination compounds have been investigated, offering insights for designing novel photoresponsive materials capable of solid-state [2+2] cycloaddition . Furthermore, a 4-(1-Naphthylvinyl)pyridine-appended Zn(II) coordination compound has been synthesized for the turn-on fluorescence sensing of trivalent metal ions (Fe3+, Al3+, and Cr3+) and cell imaging application .
特性
IUPAC Name |
4-[(E)-2-naphthalen-1-ylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-13H/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKDRTOVVLNOLV-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16375-56-7, 16375-78-3 | |
| Record name | Naphthylvinylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthylvinylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(2-(1-naphthalenyl)ethenyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHYLVINYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7DL3H8SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of 4-nvp?
A1: 4-nvp is a potent inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine (ACh) synthesis. [, , ]
Q2: How does 4-nvp inhibit ChAT?
A2: While the exact mechanism remains unclear, studies suggest 4-nvp acts as a competitive inhibitor, potentially by mimicking choline and binding to the enzyme's active site. []
Q3: What are the downstream effects of ChAT inhibition by 4-nvp?
A3: Inhibiting ChAT with 4-nvp leads to decreased acetylcholine levels in the brain and other tissues. [, , ] This can affect various physiological processes, including nerve impulse transmission, muscle contraction, and memory formation.
Q4: Does 4-nvp impact amino acid transport in the placenta?
A4: Research indicates that 4-nvp can inhibit the uptake of the neutral amino acid α-aminoisobutyric acid (AIB) in human placental tissue. This effect appears linked to the compound's inhibition of placental ChAT. [, ]
Q5: What is the molecular formula and weight of 4-nvp?
A5: The molecular formula of 4-nvp is C17H13N, and its molecular weight is 231.29 g/mol.
Q6: What spectroscopic techniques are typically used to characterize 4-nvp?
A6: Common techniques include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and studying isomerization. []* UV-Vis Spectroscopy: To monitor photochemical reactions like [2+2] cycloaddition and track aggregation behavior. [, , , ]* Infrared (IR) Spectroscopy: To identify functional groups and analyze coordination compounds. [, ]* Single Crystal X-ray Diffraction (SCXRD): For determining the crystal structure of 4-nvp-containing coordination polymers. [, , , , , , ]
Q7: Can 4-nvp be incorporated into coordination polymers?
A7: Yes, 4-nvp is widely used as a building block for constructing coordination polymers (CPs) due to its nitrogen donor atoms and ability to participate in π-π interactions. [, , , , , , , , , , ]
Q8: What unique properties do 4-nvp-based CPs exhibit?
A8: These CPs often display intriguing properties like:* Photomechanical effects: Some undergo [2+2] cycloaddition upon UV or sunlight irradiation, leading to crystal bending, jumping, or bursting. [, , , , ]* Sensing capabilities: Several 4-nvp CPs exhibit selective sensing for specific metal ions like Pd(II) or Cr(III) in aqueous solutions, with potential for environmental monitoring. [, , , ]* Optoelectronic applications: Certain 4-nvp CPs demonstrate changes in conductivity upon light exposure, suggesting potential use in optoelectronic devices. [, ]
Q9: Does 4-nvp possess catalytic properties itself?
A9: 4-nvp is not typically used as a catalyst. Its primary role in research is as a ligand in coordination polymers, which may exhibit catalytic activity depending on the metal center and overall structure.
Q10: Have computational methods been applied to study 4-nvp and its derivatives?
A11: Yes, computational studies have been performed to:* Investigate conformational preferences: Ab initio and DFT calculations have been used to explore the potential energy surfaces of 4-nvp analogs, providing insights into their conformational preferences and potential as ChAT inhibitors. []* Analyze electronic structures: DFT calculations help understand charge transfer properties in 4-nvp-based co-crystals, explaining their optoelectronic behavior. []* Estimate binding energies: Computational methods have been used to estimate the binding energies of water molecules within 4-nvp-based CPs. []
Q11: How do structural modifications of 4-nvp affect its ChAT inhibitory activity?
A12: * Quaternary salts vs. tertiary amines: Quaternary salts of 4-nvp are generally more potent ChAT inhibitors than their corresponding tertiary amine analogs. []* Aryl substituents: Methoxy substitutions on the naphthyl ring can enhance the ability to slow the aging rate of soman-inhibited acetylcholinesterase. In contrast, chloro substitutions accelerate the aging rate. []
Q12: Are there analytical methods for detecting and quantifying 4-nvp?
A12: While specific methods for 4-nvp aren't extensively detailed in the provided research, common analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with appropriate detectors could be employed.
Q13: Has the environmental impact of 4-nvp been studied?
A13: Information regarding the environmental impact and degradation of 4-nvp is limited in the provided research and requires further investigation.
Q14: What is the historical context of 4-nvp research?
A15: Early research on 4-nvp focused on its potential as a ChAT inhibitor and its effects on the cholinergic system. [, , , , , , , , , ] More recently, its use in material science, particularly in constructing functional coordination polymers, has gained significant attention.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








